Product packaging for Methomyl-sulfone(Cat. No.:CAS No. 55620-24-1)

Methomyl-sulfone

Cat. No.: B6595868
CAS No.: 55620-24-1
M. Wt: 194.21 g/mol
InChI Key: JOGROKZYIZCLEH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methomyl-sulfone (CAS 468095-88-7) is a key oxygenated transformation product and metabolite of the carbamate insecticide methomyl . It is of significant interest in environmental science and toxicology research, particularly in studies investigating the fate and impact of pesticides during water treatment processes. During chlorination, a common disinfection step in drinking water treatment, methomyl can transform into this compound and other products . Research indicates that this compound, along with methomyl-sulfoxide, retains the ability to inhibit acetylcholinesterase (AChE), which is the primary mode of action for carbamate insecticides . The inhibition of AChE disrupts nerve function, making this compound relevant for neurotoxicity studies. Like its parent compound, this compound is intended for research use only and is strictly not for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4S B6595868 Methomyl-sulfone CAS No. 55620-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGROKZYIZCLEH-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Formation and Synthetic Approaches to Methomyl Sulfone

Pathways of Sulfone Formation in Organic Synthesis and Environmental Transformations

Methomyl-sulfone is a derivative of the carbamate (B1207046) insecticide methomyl (B1676398). Its formation, both in planned synthetic routes and through environmental degradation of the parent compound, primarily involves the oxidation of a sulfur atom.

Oxidative Transformations of Thioethers and Sulfoxides to Sulfones

The conversion of thioethers to sulfones is a fundamental transformation in organic chemistry. This process occurs in a stepwise manner, with the initial oxidation of the thioether yielding a sulfoxide (B87167). Subsequent oxidation of the sulfoxide then produces the corresponding sulfone.

In the context of methomyl, the thioether group within its structure is susceptible to oxidation. This can be initiated by various oxidizing agents. For instance, in laboratory settings, reagents like hydrogen peroxide or peracids are commonly employed to facilitate the oxidation of the sulfinyl group in methomyl-sulfoxide (B1599931) to a sulfone.

Environmental factors can also drive this transformation. For example, methomyl can be degraded in the presence of chlorine, a common disinfectant, to form methomyl-sulfoxide, which can then be further oxidized. inchem.orgepa.govresearchgate.net The rate of this degradation is influenced by factors such as temperature, pH, and the concentration of the oxidizing agent. inchem.orgresearchgate.net

Specific Reactions for this compound Synthesis and Derivatization for Research

The synthesis of this compound for research purposes typically starts with the parent compound, methomyl. A common synthetic route involves the controlled oxidation of methomyl.

One method for producing methomyl involves reacting S-methyl-N-hydroxythioacetimidate (MHTA) with methyl isocyanate. inchem.org The resulting methomyl can then be subjected to oxidation to yield this compound.

Derivatization of this compound is often necessary for analytical purposes, such as enhancing its detectability in various analytical instruments. These derivatization techniques can be employed post-column in chromatographic methods. inchem.org

Characterization of Synthetic this compound Precursors and Intermediates

The primary precursor to this compound is methomyl-sulfoxide. epa.gov This intermediate is formed through the initial oxidation of methomyl. epa.gov The presence of methomyl-sulfoxide has been noted in studies of methomyl degradation. epa.gov

The synthesis of methomyl itself involves the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with methyl isocyanate. inchem.org Another patented process describes the formation of methomyl through a multi-step process starting with acetaldehyde (B116499) and hydroxylamine (B1172632) sulfate (B86663) to produce ethylidenehydroxylamine, which is then chlorinated and reacted with methanethiol (B179389) before the final reaction with methyl isocyanate. google.com

The characterization of these precursors and intermediates is crucial for understanding the reaction pathways and ensuring the purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used for this purpose. inchem.org

Methodological Advancements in this compound Derivatization for Research Purposes

Advancements in analytical methodologies have improved the detection and quantification of methomyl and its derivatives, including this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with post-column derivatization to enhance the detection of these compounds. inchem.orgepa.govepa.govscielo.brresearchgate.netingenieria-analitica.com

For instance, EPA Method 531.2 utilizes direct aqueous injection HPLC with post-column derivatization for the analysis of N-methylcarbamoyloximes and N-methylcarbamates, including methomyl, in water. epa.gov Similarly, EPA Method 8318A employs HPLC for the analysis of N-methylcarbamates in solid and wipe samples. epa.gov The use of a fluorescence detector after post-column derivatization is a common approach to increase sensitivity. nih.gov

More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also being employed for the highly sensitive determination of carbamates in various matrices, including water. shimadzu.com These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of these compounds. shimadzu.com

Advanced Analytical Methodologies for Methomyl Sulfone Quantification and Structural Elucidation

Chromatographic Techniques for Methomyl-sulfone Separation and Detection

Chromatography is the cornerstone for isolating this compound from complex sample matrices prior to its detection and measurement. The choice between gas and liquid chromatography depends on the analyte's physicochemical properties, such as volatility and thermal stability.

Gas chromatography has been utilized for the analysis of various pesticides. However, its application for carbamates like methomyl (B1676398) and its potential sulfone metabolite can be challenging due to their thermal instability. Direct GC analysis can lead to the degradation of these compounds in the hot injection port, resulting in poor sensitivity and inaccurate quantification.

To overcome these limitations, derivatization techniques are sometimes employed to convert the analytes into more thermally stable and volatile forms. While GC-MS has been successfully used for the quantitative and confirmatory analysis of some GC-amenable pesticides, liquid chromatography is generally the preferred method for N-methylcarbamates. researchgate.net For related compounds, such as methiocarb (B1676386) and its sulfone metabolite, methods involving extraction with acetone, cleanup on a Florisil column, and subsequent gas chromatographic determination have been described. researchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely adopted technique for the analysis of methomyl and its polar metabolites. inchem.org These methods are ideal as they operate at ambient temperatures, thus avoiding the thermal degradation associated with GC.

The most common approach is reversed-phase chromatography, which separates compounds based on their hydrophobicity. epa.govfao.org C18 (octadecylsilane) columns are overwhelmingly the column chemistry of choice, offering excellent retention and separation for a wide range of carbamates. shimadzu.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.com

Standardized methods, such as ASTM D7645, detail the determination of methomyl and other carbamates in water by direct injection using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). astm.orgiteh.aitajhizkala.irscilit.com Similarly, EPA Method 8318A specifies HPLC for the analysis of N-methylcarbamates, including methomyl and related sulfone compounds like aldicarb (B1662136) sulfone. epa.gov The use of UHPLC systems allows for faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm).

Table 1: Example Liquid Chromatography Parameters for Carbamate (B1207046) Analysis

ParameterConditionSource
Technique Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) shimadzu.com
Column C18 reversed-phase shimadzu.com
Mobile Phase Gradient elution with water and acetonitrile/methanol containing formic acid or ammonium formate. mdpi.com
Injection Direct injection for water samples. astm.orgiteh.ai
Application Determination of methomyl, aldicarb sulfone, and other carbamates in water. shimadzu.comastm.org

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. The determination of carbamates by capillary electrophoresis has been reported, presenting an alternative to more common LC and GC methods. scielo.br

While specific applications detailing the analysis of this compound by CE are not extensively documented in the reviewed literature, the technique is well-suited for analyzing small, charged, or polar molecules. When coupled with mass spectrometry (CE-MS), it can provide both separation and structural identification, making it a potentially powerful tool for metabolite analysis. nih.gov The use of chemically modified capillaries can further enhance separation selectivity and reproducibility. nih.gov

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry is an indispensable tool for the detection of this compound, providing unparalleled sensitivity, selectivity, and structural information. It is almost always used in conjunction with a chromatographic separation step (LC-MS or GC-MS).

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the trace-level quantification and confirmation of pesticides and their metabolites in complex matrices. nih.govnih.gov This approach offers exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). astm.orgnih.gov

In an MRM experiment, the first mass spectrometer (Q1) is set to isolate a specific parent ion (the precursor ion) corresponding to the molecular weight of this compound. This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). The monitoring of this specific precursor-to-product ion transition is highly selective, minimizing interference from matrix components and ensuring confident identification and accurate quantification. nih.govnih.gov Standard methods for pesticide analysis in various matrices, including infant formula and water, rely on monitoring at least two MRM transitions per compound for unambiguous confirmation. astm.orgnih.govnih.gov

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters

Analyte GroupPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)TechniqueSource
Carbamates[M+H]⁺ or [M+Na]⁺Fragment 1Fragment 2LC-MS/MS with MRM nih.govnih.gov
Methomyl163.0106.088.0LC-MS/MS thermofisher.com
Aldicarb Sulfone209.091.076.0LC-MS/MS shimadzu.com

Note: The specific ions for this compound would need to be determined experimentally, but the values for methomyl and the structurally similar aldicarb sulfone illustrate the principle of MRM.

High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides an alternative and powerful approach for identifying and confirming the presence of compounds like this compound. thermofisher.comlcms.cz Unlike tandem quadrupole mass spectrometers that require pre-selection of MRM transitions, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). thermofisher.com

This high mass accuracy allows for the determination of the elemental formula of a detected analyte. thermofisher.com For an unknown metabolite, an accurate mass measurement can distinguish its elemental composition from thousands of other possibilities, providing strong evidence for its identity. This is particularly valuable in metabolite identification studies where reference standards may not be available. HRMS can be operated in full-scan mode to screen for a virtually unlimited number of compounds in a single run, making it a highly efficient tool for both targeted and non-targeted analysis of pesticides and their degradation products in complex samples. mdpi.comthermofisher.com

Ionization Techniques (ESI, APCI, etc.) in this compound Analysis

While specific studies detailing the exclusive use of various ionization techniques for this compound are not prevalent in the provided data, the analysis of structurally similar carbamate pesticides provides a strong basis for their applicability. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques coupled with mass spectrometry for the analysis of polar and semi-polar compounds like this compound.

Electrospray Ionization (ESI): This soft ionization technique is particularly suitable for polar, thermally labile molecules. In the context of carbamate analysis, ESI in the positive ion mode is frequently used. nih.gov The process involves the protonation of the analyte molecule, often at sites like amino nitrogen or carbonyl oxygen, to form a protonated molecule [M+H]+. nih.gov This initial ionization is crucial for subsequent fragmentation and detection in the mass spectrometer. For instance, in the analysis of 13 different pesticides, including the related compound methomyl, liquid chromatography combined with ESI tandem mass spectrometry (LC/ESI-MS/MS) was successfully employed. nih.gov This highlights the utility of ESI for generating ions from these types of compounds for sensitive and selective analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable ionization source, often used for compounds that are less polar than those analyzed by ESI. It has been used for the analysis of carbamate metabolites, such as sulfoxides and sulfones. researchgate.net In APCI, the protonated molecular ion [M+H]+ and other adducts can be observed, aiding in the identification of the target analytes. researchgate.net For example, a method for determining aldicarb and its sulfoxide (B87167) and sulfone metabolites utilized LC-APCI-MS. researchgate.net

Direct Analysis in Real Time (DART): DART is a newer, rapid ionization technique that allows for the analysis of samples with minimal preparation. lcms.cz It operates by desorbing and ionizing analytes directly from a surface, making it suitable for high-throughput screening. lcms.cz The ionization mechanism is based on Penning ionization, similar to APCI. lcms.cz While not explicitly documented for this compound, its application for other pesticides like methomyl suggests its potential for rapid screening of this compound as well. lcms.cz

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. For this compound, a combination of techniques would be employed to confirm its molecular structure and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). While specific NMR data for this compound is not available in the provided search results, NMR has been used to identify metabolites of the parent compound, methomyl. fao.org For instance, the main metabolite of methomyl was identified using NMR and mass spectroscopy. fao.org A catalog of pesticide NMR spectra exists, which can be a valuable resource for comparing and interpreting spectra of related compounds. epa.gov Predicted ¹H NMR spectra for similar structures like methionine sulfone are also available in databases. hmdb.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which correspond to specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying functional groups that have a significant change in dipole moment during vibration. uni-koeln.de

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a molecule and analyzing the frequency shifts. Vibrations that cause a change in the polarizability of the molecule are Raman active. uni-koeln.de For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. uni-koeln.de

While direct IR or Raman spectra for this compound were not found, these techniques are routinely used for the characterization of organic compounds and would be essential for confirming the presence of key functional groups in this compound, such as the sulfone group (S=O), carbonyl group (C=O), and N-H and C-H bonds. The synthesis of related compounds has been validated using FT-IR and Raman spectroscopy. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. It is often used for quantitative analysis and to gain some structural information. The parent compound, methomyl, exhibits a maximum absorption peak at 234 nm. researchgate.net This characteristic absorption allows for its detection and quantification using HPLC with a UV detector. osha.govpsu.edu For instance, an analytical method for methomyl set the detection wavelength at 235 nm. psu.edu While the specific UV-Vis spectrum for this compound is not provided, it is a valuable technique for its analysis, often in conjunction with liquid chromatography. researchgate.net

Sample Preparation Strategies for this compound in Complex Matrices

The accurate quantification of this compound in complex environmental and biological samples requires efficient sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. mdpi.com The choice of sorbent material and elution solvents is critical for achieving high recovery of the target analyte.

Several studies have focused on optimizing SPE methods for carbamate pesticides, including methomyl, which provides insights applicable to this compound. For instance, a method for analyzing pesticides in water used reversed-phase cartridges (PRP-1) for SPE. nih.gov However, for very polar analytes like methomyl, recoveries were found to be less than 20% with this specific method. nih.gov

Another approach utilized a silica-based MSU-1 mesoporous solid as the sorbent for the pre-concentration of 13 pesticides, including methomyl, from water samples. researchgate.net This method yielded satisfactory recoveries ranging from 70.1% to 113.5%. researchgate.net

Molecularly imprinted polymers (MIPs) offer a more selective approach to SPE. A novel methomyl-imprinted monolith was developed for the selective micro-solid-phase extraction of methomyl from environmental water samples. psu.edu This technique demonstrated good linearity and low limits of detection, with relative recoveries between 84.9% and 105.1%. psu.edu

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation technique that often incorporates a dispersive SPE (d-SPE) step for cleanup. researchgate.net This method has been successfully applied to the extraction of carbamates from various food matrices. nih.govresearchgate.net

The optimization of SPE parameters such as sorbent type, elution solvent, and drying time is crucial for achieving high recovery and sensitivity. mdpi.com For example, an optimized SPE method for 65 pesticides in surface water reported recoveries in the range of 70–120%. mdpi.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and foundational sample preparation technique used for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net In the context of pesticide residue analysis, LLE is employed to transfer analytes like this compound from a liquid sample (e.g., water) or a sample digest into an organic solvent for subsequent concentration and analysis. epa.gov

The process involves vigorous mixing of the sample with a chosen organic solvent. The selection of the solvent is paramount and is based on the analyte's polarity and the solvent's immiscibility with the sample matrix. For carbamates, solvents like methylene (B1212753) chloride have been traditionally used. epa.gov After mixing, the two phases are allowed to separate, and the organic layer containing the analyte is collected. This extract is often evaporated and reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby concentrating the analyte. epa.gov

While widely applied, LLE methods can be time-consuming and require significant volumes of high-purity organic solvents, which has environmental and cost implications. researchgate.net Furthermore, complex matrices can sometimes lead to the formation of emulsions, complicating the separation of the liquid phases. researchgate.net Despite these drawbacks, LLE remains a fundamental technique, and its principles are the basis for more modern microextraction methods. The U.S. Environmental Protection Agency (EPA) Method 553, for instance, utilizes LLE for the determination of various nitrogen-containing pesticides from water, and preliminary studies have indicated that compounds such as aldicarb sulfone and methomyl may be amenable to this method. epa.gov

Table 1: General Parameters in a Liquid-Liquid Extraction (LLE) Protocol

ParameterDescriptionCommon Choices/Considerations
Sample Type The matrix from which the analyte is being extracted.Water, liquid food homogenates, soil extracts.
Extraction Solvent An organic solvent immiscible with the sample phase.Methylene chloride, acetonitrile. epa.gov
Solvent-to-Sample Ratio The volume ratio of organic solvent to the aqueous sample.Varies depending on analyte partition coefficient; typically optimized to maximize recovery.
Extraction pH The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, enhancing its partitioning into the organic phase.For neutral compounds like this compound, pH adjustment may be less critical but is often investigated during method development. psu.edu
Extraction Method The technique used for mixing the two phases.Shaking via separatory funnel, vortex mixing.
Concentration Step The process to reduce the volume of the organic extract.Rotary evaporation, nitrogen stream evaporation. epa.gov

Microextraction Techniques (e.g., SPME, LPME)

In response to the limitations of traditional LLE, various microextraction techniques have been developed. These methods are characterized by their significantly reduced consumption of solvents and sample volumes, aligning with the principles of green analytical chemistry. mdpi.comscribd.com They offer high enrichment factors, simplicity, and can often be automated. Two prominent techniques are Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME).

Solid-Phase Microextraction (SPME) SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for a high-performance liquid chromatograph (HPLC), where the analytes are thermally or solvent-desorbed for analysis. mdpi.comscience.gov SPME has been successfully applied to the analysis of various pesticides, including methomyl, from different sample types. psu.eduscience.gov

Liquid-Phase Microextraction (LPME) LPME is a miniaturized form of LLE where analytes are extracted from an aqueous sample into a micro-liter volume of a water-immiscible solvent. researchgate.net In its simplest form, a microdrop of solvent is suspended from the tip of a microsyringe needle and immersed in the stirred sample. After a set time, the microdrop is retracted into the syringe and injected for analysis. nih.gov Hollow-fiber LPME (HF-LPME) is an advanced variation where the acceptor solvent is contained within the pores and lumen of a porous polypropylene (B1209903) hollow fiber, which provides a larger surface area and protects the micro-volume of solvent from dissolution. doa.go.th LPME has been established for the determination of carbamate pesticides. researchgate.net

While specific studies focusing exclusively on this compound using these techniques are not extensively detailed, their proven efficacy for the parent compound methomyl and other carbamates strongly suggests their suitability for this compound analysis. science.govresearchgate.net

Table 2: Comparison of SPME and LPME Techniques

FeatureSolid-Phase Microextraction (SPME)Liquid-Phase Microextraction (LPME)
Principle Analyte partitions into a solid-phase coating on a fiber.Analyte partitions into a micro-volume of liquid solvent. researchgate.net
Solvent Use Solvent-free (for extraction); small amount for desorption in LC.Micro-liter volumes of organic solvent. nih.gov
Apparatus Coated fiber housed in a syringe-like holder.Microsyringe for single drop; hollow fiber for HF-LPME. doa.go.th
Modes Direct immersion, headspace. mdpi.comDirect immersion, headspace, hollow-fiber.
Advantages Reusable fiber, simple, easily automated, solvent-free. psu.eduHigh enrichment factor, low cost, disposable.
Challenges Fiber fragility, limited lifetime, potential for matrix effects.Droplet instability (single drop), relatively slower extraction times.

Validation and Quality Assurance in this compound Analytical Method Development

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. coresta.org It is a mandatory requirement for methods used in regulatory monitoring, such as pesticide residue analysis, to ensure the reliability and legal defensibility of the data. testqual.com For this compound, a comprehensive validation process would assess several key performance characteristics according to international guidelines. eurl-pesticides.eueurl-pesticides.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by the correlation coefficient (r) of the calibration curve, which should be >0.995. doa.go.th

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. doa.go.th

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as percent recovery from spiked blank matrix samples. doa.go.th

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Research on the analysis of aldicarb-sulfone and methomyl in cabbage using LC-MS/MS provides a clear example of the data generated during method validation. doa.go.th The study determined the linearity, LOD, LOQ, and accuracy (as mean % recovery) for these compounds. doa.go.th

Table 3: Validation Data for Aldicarb-sulfone and Methomyl in Cabbage by LC-MS/MS

This interactive table presents validation data derived from a study on carbamate residues. Users can filter and sort the data to examine the performance characteristics for each compound.

CompoundValidation ParameterValueSpiking Level (mg/kg)Mean % Recovery
Aldicarb-sulfoneLinearity (r)>0.995N/AN/A
Aldicarb-sulfoneLOD (mg/kg)0.003N/AN/A
Aldicarb-sulfoneLOQ (mg/kg)0.005N/AN/A
Aldicarb-sulfoneAccuracyN/A0.00592
Aldicarb-sulfoneAccuracyN/A0.0167
Aldicarb-sulfoneAccuracyN/A0.186.2
MethomylLinearity (r)>0.995N/AN/A
MethomylLOD (mg/kg)0.003N/AN/A
MethomylLOQ (mg/kg)0.005N/AN/A
MethomylAccuracyN/A0.00588
MethomylAccuracyN/A0.0180
MethomylAccuracyN/A0.189.7
Data adapted from a study by the Thai Department of Agriculture. doa.go.th

Quality assurance also involves assessing and mitigating matrix effects, which are the suppression or enhancement of instrument signals due to co-extracted components from the sample. testqual.com Matrix-matched calibration is a common strategy to compensate for these effects. testqual.com Furthermore, the stability of the analyte in the prepared sample extracts must be investigated to ensure that degradation does not occur during storage or in the autosampler prior to analysis. coresta.orgeurl-pesticides.eu

Environmental Fate and Transport Dynamics of Methomyl Sulfone

Abiotic Transformation Pathways of Methomyl-sulfone

Abiotic transformation processes, which are non-biological in nature, play a significant role in the degradation of chemical compounds in the environment. These pathways for this compound include hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of methomyl (B1676398), the parent compound of this compound, is pH-dependent. It hydrolyzes slowly in acidic to neutral water, with reported half-lives of 56 weeks at pH 4.5, 54 weeks at pH 6.0, and 38 weeks at pH 7.0. nih.gov However, the rate of degradation increases in alkaline conditions, with a half-life of 30 days at pH 9 and 25°C. inchem.org The primary hydrolysis mechanism involves the cleavage of the ester bond, which is a key step in its degradation in aqueous environments. psu.edu In sterile buffered water at pH 5 or 7, methomyl showed no significant breakdown within 30 days, highlighting its relative stability under these conditions. inchem.org The degradation rate of methomyl in chlorinated water is rapid and increases with decreasing pH, increasing temperature, and higher chlorine concentrations. oup.comoup.com

Table 1: Hydrolysis Half-life of Methomyl at Various pH Levels

pH Half-life Temperature (°C)
4.5 56 weeks Not Specified
6.0 54 weeks Not Specified
7.0 38 weeks Not Specified
8.0 20 weeks Not Specified
9.0 30 days 25

Photolytic Degradation Under Simulated and Natural Conditions

Photolysis, or degradation by light, is another important abiotic pathway. While methomyl is stable to sunlight exposure for up to 120 days under some conditions, it can be decomposed by artificial sunlight. inchem.org When exposed to artificial sunlight in water at concentrations of 10 mg/litre and 100 mg/litre, methomyl had half-lives of 5.5 and 2 days, respectively. inchem.org Irradiation of an aqueous solution of methomyl at 254 nm resulted in the formation of acetonitrile (B52724), dimethyl disulfide, acetone, and N-ethylidenemethylamine. inchem.org Under natural sunlight, a study on a thin layer of silt loam soil showed that [14C]methomyl degraded over 30 days. fao.org However, another study indicated that photolysis did not occur at 25°C when exposed to artificial sunlight at 365 nm. fao.org The discrepancy in findings suggests that the conditions of photolysis, such as the light source and the presence of other substances, are critical factors. The photolysis of methomyl in various solvents was found to be specific to the solvent, with different reaction rates observed in deionized water, alcohols, and other organic solvents. researchgate.net

Oxidation and Reduction Processes in Environmental Systems

Oxidation and reduction reactions can contribute to the transformation of this compound. In the presence of chlorine, methomyl is oxidized to methomyl sulfoxide (B87167). oup.comoup.com Further degradation can lead to the formation of acetic acid, methanesulfonic acid, and dichloromethylamine. oup.comoup.com Both ozone and chlorination have been reported as effective methods for removing methomyl from water, although these processes can form harmful by-products. nhmrc.gov.au The reduction of methomyl can also occur. For instance, it can be reduced by dissolved metal ions like Fe(II) and Cu(I) to form substituted nitriles, methanethiol (B179389), and methylamine. researchgate.net

Biotic Transformation and Biodegradation of this compound

Biotic processes, driven by living organisms, are central to the breakdown of this compound in the environment. Microorganisms, in particular, play a key role in its degradation.

Microbial Degradation Pathways and Metabolite Identification

Microbial transformation is a major factor in the degradation of methomyl in soil. nih.gov Several species of bacteria capable of degrading methomyl have been isolated, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, and Bacillus. mdpi.comresearcher.life The degradation process often involves the cleavage of the ester bond, leading to the formation of methomyl oxime and methyl carbamic acid. mdpi.com Fungal degradation of methomyl can produce dimethyl disulfide through the cleavage of C-S bonds. mdpi.com In rats, methomyl is metabolized to methomyl methylol, oxime, sulfoxide, and sulfoxide oxime, which are then converted to acetonitrile and carbon dioxide. nih.gov However, methomyl S-oxide and methomyl S,S-dioxide (this compound) were not detected in the urine of rats. fao.org The degradation of methomyl by the bacterium Aminobacter aminovorans MDW-2 involves the hydrolysis of the amide bond as a key detoxification step. asm.org

Table 2: Microorganisms Involved in Methomyl Degradation

Microorganism Genus Reference
Paracoccus mdpi.comresearcher.life
Pseudomonas mdpi.comresearcher.life
Aminobacter mdpi.comresearcher.life
Flavobacterium mdpi.comresearcher.life
Alcaligenes mdpi.comresearcher.life
Bacillus mdpi.com
Serratia mdpi.com
Novosphingobium mdpi.com
Trametes (Fungus) mdpi.com

Enzymatic Biotransformations in Environmental Microorganisms

Specific enzymes within microorganisms are responsible for the biotransformation of methomyl. The initial step of degradation is often catalyzed by hydrolases. frontiersin.org For example, a carbamate (B1207046) C-N hydrolase, termed AmeH, has been identified in Aminobacter aminovorans MDW-2. nih.gov This enzyme is crucial for the detoxification step, hydrolyzing the amide bond of methomyl. asm.orgnih.gov The hydrolysis of the carbamate ester bond can be catalyzed by carboxylesterases, leading to the production of less toxic metabolites. mdpi.com While several carbamate hydrolase genes have been identified, their specific activity against methomyl varies. nih.gov For instance, the enzyme McbA has been shown to have no catalytic activity against methomyl. nih.gov

Role of Specific Microbial Consortia and Genetic Determinants in this compound Attenuation

The microbial degradation of the parent compound, methomyl, is a primary pathway for its removal from the environment, and this process is better understood than that of its sulfone metabolite. researchgate.net Microbial breakdown is considered the main degradation mechanism for methomyl in soil. shardaafrica.com

Specific bacterial strains capable of degrading methomyl have been isolated, often from contaminated soil or water. researchgate.netfrontiersin.org For instance, a microbial consortium of Aminobacter sp. MDW-2 and Afipia sp. MDW-3 has been shown to degrade methomyl. frontiersin.org Strain MDW-2 hydrolyzes methomyl into methomyl oxime and methylamine. frontiersin.org Other isolated methomyl-degrading bacteria include Stenotrophomonas maltophilia M1 and Paracoccus sp. strain mdw-1. frontiersin.orgnih.gov Fungi such as Aschochyta sp. have also been reported to break down methomyl into methomyl oxime. frontiersin.org

Genetic research has identified specific enzymes and genes responsible for the initial, detoxifying step of methomyl degradation. The gene ameH, found in Aminobacter aminovorans MDW-2, encodes a carbamate C-N hydrolase that is a key enzyme in the hydrolysis of methomyl's amide bond. nih.gov Disruption of this gene eliminated the strain's ability to degrade methomyl, confirming its essential role. nih.gov While several genes have been identified for the degradation of other carbamates, such as cehA, mcd, and cahA, their corresponding enzymes have not been shown to hydrolyze methomyl. nih.gov

Although methomyl sulfoxide and this compound are known oxidative metabolites of methomyl, researchgate.netscience.gov specific microbial consortia or genetic determinants directly responsible for the attenuation of this compound have not been detailed in the available research. The focus has remained on the initial breakdown of the parent compound. frontiersin.orgnih.gov

Sorption, Leaching, and Mobility of this compound in Soil-Water Systems

The mobility of this compound in soil and water is inferred from the well-documented behavior of methomyl. Methomyl is characterized by its high water solubility and weak adsorption to soil particles, which results in high mobility and a potential for leaching. shardaafrica.cominchem.orgherts.ac.ukwur.nl This mobility means there is a risk of the chemical moving from the application site into groundwater, particularly in certain soil types. epa.govagrian.com

The potential for soil degradates of methomyl, which would include this compound, to leach is considered high. epa.gov The parent compound's tendency to be mobile suggests that its metabolites could also be transported through the soil profile. inchem.orgpsu.edu The organic carbon-water (B12546825) partition coefficient (KFOC), a measure of mobility, for methomyl ranges from 32 to 61 L/kg, classifying it as mobile. psu.edu

Adsorption/Desorption Isotherms and Kinetics in Various Soil Types

Studies on the parent compound, methomyl, show its adsorption to soil is generally weak to moderate. inchem.orgcsic.es The process is often described by Freundlich and Langmuir adsorption isotherms. researchgate.netresearchgate.netmdpi.com Key factors influencing the extent of adsorption are the soil's organic matter and clay content, with which a significant positive correlation is observed. csic.es

Research on Spanish soils found that methomyl is weakly adsorbed, and that desorption of the bound residue is minimal. inchem.orgcsic.es The soil-water distribution coefficient (Kd) was found to be highly correlated with organic matter and clay content. csic.es Adsorption is greater on humic acid than on clay minerals, indicating a stronger affinity for the organic fraction of soils. csic.es Kinetic studies show that adsorption equilibrium for methomyl can be reached within 10 to 48 hours, depending on the adsorbent material. researchgate.netresearchgate.net While some studies fit data to a Langmuir model, others find the Sips or Freundlich models provide a better description, suggesting a heterogeneous surface and potential for multilayer adsorption. mdpi.com

Adsorption and Mobility Parameters for Methomyl
ParameterValueSoil/ConditionSource
Koc160 mL/gNot specified nih.gov
Koc72 mL g⁻¹EU Regulatory Data herts.ac.uk
Kfoc13.3-42.8 mL g⁻¹5 soil types herts.ac.uk
Freundlich 1/n0.82-0.895 soil types herts.ac.uk
Kd1.4Silt loam inchem.org
Max Adsorption Capacity (Langmuir)32.42 mg/gEucalyptus woodchip biochar mdpi.com

Groundwater Contamination Potential and Transport Modeling

Due to its mobility, methomyl is known to pose a risk of groundwater contamination. wur.nlagrian.com This is especially true in areas with permeable soils, such as sandy soils with low organic matter content, and where the water table is shallow. epa.govagrian.compsu.edu Detections of methomyl have been confirmed in groundwater samples in several locations. epa.govnih.govresearchgate.net In one study, methomyl was detected at depths of 1.8 and 3.2 meters one month after application. psu.edu

The Groundwater Ubiquity Score (GUS), an index used to rank the leaching potential of pesticides, has been calculated for methomyl. researchgate.net The resulting value of 2.19 places it in a "transition state," indicating a potential for leaching under certain conditions. herts.ac.uk Transport modeling has been used to simulate the movement of methomyl. For example, one study computed the leaching of methomyl from greenhouse soils into water courses, finding that while 60% of drainage water samples had undetectable levels, the remainder contained concentrations up to 1 µg/L. inchem.org Given that soil degradates of methomyl are also expected to have a high potential to leach, the risk extends beyond the parent compound to include metabolites like this compound. epa.gov

Runoff and Surface Water Dynamics of this compound

The parent compound methomyl has a high potential for runoff into surface water, a risk that is elevated for several days to weeks following application. agrian.com This is particularly relevant for poorly draining or wet soils with slopes leading toward adjacent surface waters. agrian.com Methomyl can contaminate surface water through both spray drift and runoff. agrian.com Studies have detected methomyl in surface water samples, confirming its transport from application sites. nih.govresearchgate.net The amount of methomyl lost to runoff can be significant; one study in a litchi orchard detected dissolved concentrations in a nearby stream that were four times greater than those of the more hydrophobic fungicide chlorothalonil. psu.edu While these dynamics are established for methomyl, specific research focusing on the runoff and surface water transport of the this compound metabolite is not available.

Volatilization and Atmospheric Transport Considerations for this compound

Volatilization is not considered a major pathway of dissipation for methomyl from soil or water surfaces. psu.eduepa.gov This is due to its low vapor pressure and a low Henry's Law constant, which indicates it is essentially nonvolatile from water. nih.govpsu.edu Consequently, significant atmospheric transport of methomyl is not expected. epa.gov Air monitoring data near agricultural areas where methomyl was used have shown non-detectable levels in ambient air. psu.eduepa.gov Given these properties of the parent compound, it is unlikely that volatilization is a significant environmental fate process for its non-volatile metabolites, including this compound.

Persistence and Half-Life Determination of this compound in Environmental Compartments

The persistence of methomyl in the environment varies significantly based on the specific compartment and conditions. inchem.orgpsu.edu In soil, reported half-lives range from a few days to more than 50 days. inchem.org However, under typical field conditions, the half-life is generally around one week. inchem.orgpsu.edu Degradation is primarily a microbial process, proceeding about twice as fast under aerobic conditions as under anaerobic conditions. shardaafrica.cominchem.org Factors such as dry conditions can delay its breakdown. inchem.org

In aquatic systems, methomyl's persistence is influenced by pH and sunlight. It is stable in neutral or acidic water (pH 5-7) but degrades at higher pH, with a half-life of 30 days at pH 9. inchem.org Photodegradation is also a factor; its half-life in surface water exposed to sunlight is about six days, whereas in groundwater it can be over 25 weeks. wur.nl On plant foliage, methomyl degrades rapidly, with a half-life of approximately 3 to 5 days. shardaafrica.comagrian.com

While this compound is a known metabolite, specific studies determining its persistence and half-life in various environmental compartments were not found in the reviewed literature. The persistence data pertains to the parent compound, methomyl.

Reported Half-Life (DT50) of Methomyl in Various Environmental Compartments
CompartmentHalf-Life (DT50)ConditionsSource
Soil~1 weekTypical field conditions inchem.orgpsu.edu
Soil (Aerobic)15-45 daysLaboratory epa.gov
Soil (Anaerobic)8 daysLaboratory epa.gov
Surface Soil< 2 daysField study epa.govpsu.edu
Subsoil0.5-1.6 monthsField study psu.edu
Water (pH 9, 25°C)30 daysLaboratory inchem.org
Surface Water~6 daysSunlight exposure wur.nl
Groundwater> 25 weeksNo sunlight wur.nl
Plant Foliage3-5 daysLeaf application shardaafrica.comagrian.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the biochemical metabolism and uptake of "this compound" as outlined. Research findings indicate that this compound (the S,S-dioxide of methomyl) is not a significant metabolite of the insecticide methomyl in non-human biological systems such as plants and invertebrates.

Multiple studies on the metabolism of methomyl in various plants, including corn, cabbage, and tobacco, have explicitly demonstrated the absence of this compound as a breakdown product. epa.govinchem.orgresearchgate.netpublications.gc.ca Similarly, research on the metabolic fate of methomyl in insects, such as the cabbage looper, shows that it does not form sulfoxide or sulfone derivatives, which contrasts with the metabolism of other carbamates like aldicarb (B1662136). cotton.org

The primary metabolic pathway for methomyl in plants involves rapid degradation into acetonitrile and carbon dioxide. inchem.orgresearchgate.netepa.govnih.gov These simple molecules are then reincorporated into natural plant components. epa.govnih.gov While methomyl sulfoxide (one level of oxidation) is sometimes proposed as a potential intermediate, the further oxidized this compound is not detected. inchem.orgpublications.gc.caepa.gov

Therefore, data regarding the specific plant uptake, translocation, biotransformation, conjugation, and sequestration of this compound does not exist, as it is not formed in plants in any significant amount. Likewise, information on its specific enzymatic pathways and excretion in invertebrates is unavailable for the same reason.

Due to the strict requirement to focus solely on this compound and the lack of scientific data on its interaction with plant and invertebrate systems, the requested article cannot be produced with scientific accuracy. The fundamental premise of the outline—that this compound has a distinct and documented metabolic fate in these organisms—is not supported by the available evidence.

Biochemical Metabolism and Uptake of Methomyl Sulfone in Non Human Biological Systems

Aquatic Organism Exposure and Biotransformation of Methomyl-sulfone

The exposure of aquatic organisms to this compound and its subsequent biotransformation are key factors in determining its potential ecological effects. While specific data for this compound is limited, information on the parent compound, methomyl (B1676398), provides some insights.

Bioaccumulation Potential in Aquatic Biota

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water.

For the parent compound, methomyl, studies have indicated a low potential for bioconcentration in aquatic organisms. nih.gov For instance, one classification scheme suggests a low potential for bioconcentration based on its BCF. nih.gov In a study with rainbow trout, there was no evidence of methomyl accumulation after 28 days of exposure in a flow-through system. inchem.org The low octanol-water partition coefficient (log Kow) of methomyl, a measure of its hydrophobicity, further supports its low bioaccumulation potential. inchem.org Highly water-soluble compounds like methomyl tend to have a lower affinity for fatty tissues where bioaccumulation typically occurs. researchgate.net

While no specific BCF values for this compound have been found in the available literature, the formation of methomyl sulfoxide (B87167) has been noted during water treatment processes, though it was not detected in environmental fate studies. epa.gov The lack of data on this compound itself makes it difficult to definitively assess its bioaccumulation potential. However, the structural similarity to methomyl suggests that its bioaccumulation potential might also be low. It is important to note that the toxicity of metabolites can differ from the parent compound. For example, with the similar carbamate (B1207046) pesticide aldicarb (B1662136), the oxidation products aldicarb sulfoxide and aldicarb sulfone are also toxic.

Table 1: Bioaccumulation Potential of Methomyl (Parent Compound)

OrganismExposure DurationBioconcentration Factor (BCF)FindingSource
Rainbow Trout28 daysNot specifiedNo evidence of accumulation inchem.org
General Aquatic OrganismsNot specifiedLowLow potential for bioconcentration nih.gov

Metabolic Pathways in Fish and Other Aquatic Organisms

The metabolic pathways of this compound in fish and other aquatic organisms have not been extensively studied. However, research on the parent compound, methomyl, in various organisms, including mammals, can provide a potential model for its transformation. In rats, methomyl is rapidly metabolized through several pathways. nih.gov One major route is hydrolysis to methomyl oxime, which is then further broken down. nih.gov Another pathway involves the formation of unstable intermediates like methomyl sulfoxide, which are then converted to other compounds. nih.gov

It is plausible that a similar oxidative pathway exists in aquatic organisms, where methomyl is first converted to methomyl sulfoxide and then further oxidized to this compound. The presence of mixed-function oxidase systems in aquatic organisms, which are responsible for metabolizing a wide range of foreign compounds, supports this hypothesis. However, without specific studies on this compound metabolism in aquatic biota, this remains a supposition. The toxicity of such metabolites is a critical consideration, as seen with other pesticides where metabolic products can be as or more toxic than the parent compound.

Role of Microbial Communities in Biotransformation within the Rhizosphere and Aquatic Sediments

Microbial communities in the rhizosphere (the soil region around plant roots) and aquatic sediments play a significant role in the breakdown of pesticides and their metabolites.

The rhizosphere is a hotspot of microbial activity, and the microorganisms present can significantly influence the fate of pesticides in the soil. mdpi.comacs.orgfrontiersin.orgnih.gov Plant roots release various organic compounds, known as root exudates, which can serve as a food source for microbes and stimulate their growth and metabolic activities. acs.orgnih.gov This enhanced microbial activity can lead to the accelerated degradation of pesticides and their metabolites. Several bacterial genera, including Pseudomonas, Bacillus, and Flavobacterium, have been identified as being capable of degrading the parent compound, methomyl. mdpi.comnih.gov These microbes can utilize methomyl as a source of carbon and nitrogen, breaking it down into less complex molecules. mdpi.comnih.gov

While direct evidence for the microbial degradation of this compound in the rhizosphere is lacking, it is likely that the diverse microbial communities present, with their wide array of enzymes, would also be capable of transforming this metabolite. The degradation of other pesticide metabolites by rhizosphere microorganisms has been well-documented, suggesting a similar fate for this compound.

In aquatic sediments, microbial communities also play a crucial role in the biotransformation of organic compounds. The conditions in sediments can vary from aerobic at the surface to anaerobic in deeper layers. These different conditions can support different microbial communities and lead to different degradation pathways. For methomyl, degradation is generally faster under anaerobic conditions, particularly in the presence of reduced iron. psu.edu While specific studies on this compound in aquatic sediments are not available, the general principles of microbial degradation suggest that it would be subject to transformation by sediment-dwelling microorganisms. The exact pathways and rates of degradation would depend on the specific microbial populations present and the prevailing environmental conditions.

Table 2: Microbial Genera Involved in the Degradation of Methomyl (Parent Compound)

Microbial GenusEnvironmentReference
ParacoccusSoil/Water mdpi.comnih.gov
PseudomonasSoil/Water mdpi.comnih.gov
AminobacterSoil/Water mdpi.comnih.gov
FlavobacteriumSoil/Water mdpi.comnih.gov
AlcaligenesSoil/Water mdpi.comnih.gov
BacillusSoil/Water mdpi.comnih.gov
SerratiaSoil/Water mdpi.comnih.gov
NovosphingobiumSoil/Water mdpi.comnih.gov
TrametesSoil/Water mdpi.comnih.gov

Computational and Modeling Approaches in Methomyl Sulfone Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mst.dke-jehs.org These models are essential for predicting the environmental fate of substances like methomyl-sulfone, especially when experimental data is scarce. europa.euwhiterose.ac.uk

Detailed Research Findings:

QSAR and QSPR models for pesticides are typically developed by establishing a mathematical relationship between molecular descriptors and a specific environmental property. cambridge.org Molecular descriptors, which are numerical representations of a molecule's structure, can include constitutional, topological, geometrical, and quantum-chemical parameters. cambridge.orgmdpi.com For predicting environmental fate, key properties of interest include soil sorption coefficient (Koc), hydrolysis half-life (t½), and biodegradability. cambridge.orgtandfonline.comnih.gov

Soil Sorption Coefficient (Koc): The mobility of a pesticide in soil is largely governed by its sorption to soil organic carbon, quantified by the Koc value. cambridge.orguni-konstanz.de QSPR models have been developed to predict Koc for various classes of pesticides, often using descriptors like the octanol-water partition coefficient (log Kow), molecular weight, and polarizability. cambridge.orgmdpi.comsci-hub.se For a diverse set of herbicides, QSAR models using descriptors such as van der Waals volume, molecular polarizability, dipole moment, and the energy of the highest occupied molecular orbital (eHOMO) have shown strong correlations with Koc values. cambridge.org While a specific QSPR model for this compound's Koc is not readily available in public literature, models developed for other carbamates or sulfur-containing pesticides can provide reasonable estimates based on structural similarity.

Hydrolysis Half-life: Hydrolysis is a significant degradation pathway for many pesticides in aqueous environments. tandfonline.comnih.gov QSPR models for predicting hydrolysis half-lives often incorporate descriptors related to the reactivity of functional groups susceptible to hydrolysis. tandfonline.comescholarship.org For carbamates, the stability of the carbamate (B1207046) ester linkage is a key factor. Models using Simplified Molecular Input-Line Entry System (SMILES)-based optimal descriptors, which account for atom-pair proportions of nitrogen, oxygen, and sulfur, have been successfully applied to predict hydrolysis rates. tandfonline.com Such models can be applied to estimate the stability of this compound in water under various pH conditions.

Biodegradability: The persistence of a pesticide in the environment is heavily influenced by its susceptibility to microbial degradation. europa.eunih.gov QSAR models for biodegradability classify compounds as readily or not readily biodegradable based on structural fragments or molecular properties. europa.eunih.gov These models are often built using large datasets of compounds with known biodegradability data. europa.eu The predictions from these models can help to assess the potential for this compound to persist in soil and water. Previous QSAR analyses on the degradates of methomyl (B1676398) have estimated them to be less toxic than the parent compound. epa.gov

The development and validation of QSAR/QSPR models are guided by principles established by the Organisation for Economic Co-operation and Development (OECD), which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. mst.dk

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Predicting Environmental Fate of Pesticides

Environmental PropertyExample Molecular DescriptorsRelevance to this compound
Soil Sorption Coefficient (Koc)Octanol-water partition coefficient (log Kow), Molecular Weight, van der Waals volume, Polarizability, Dipole MomentPredicts mobility in soil and potential for leaching to groundwater.
Hydrolysis Half-life (t½)SMILES-based descriptors, Presence of hydrolyzable functional groups (e.g., ester, carbamate), Electronic parametersEstimates persistence in aquatic environments.
BiodegradabilityPresence of specific structural fragments, Molecular connectivity indices, Number of specific atoms (e.g., N, S)Indicates potential for microbial degradation in soil and water.

Molecular Dynamics Simulations of this compound Interactions with Environmental Interfaces

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows for the detailed investigation of interactions between molecules like this compound and their surrounding environment at an atomistic level. mdpi.comnsf.gov In the context of environmental fate, MD simulations can provide insights into the mechanisms of sorption, diffusion, and degradation at interfaces such as soil-water and air-water. nsf.govresearchgate.net

Detailed Research Findings:

MD simulations have been successfully applied to study the behavior of various pesticides at environmental interfaces. For instance, simulations of carbamate pesticides like carbaryl (B1668338) at silica (B1680970) surfaces have revealed the specific interactions, such as hydrogen bonding between the carbamate group and surface silanol (B1196071) groups, that govern adsorption. nsf.govacs.org The orientation of the pesticide molecule at the surface, which can influence its reactivity and degradation, can also be determined from these simulations. nsf.gov

While specific MD simulation studies on this compound are not widely published, research on its parent compound, methomyl, and other related carbamates provides a strong basis for understanding its likely behavior. A study on the interaction of methomyl with polyvinyl alcohol hydrogels, aimed at water remediation, utilized MD simulations to understand the binding mechanisms. researchgate.net Furthermore, the hydrolysis mechanism of methomyl catalyzed by the enzyme esterase PestE has been investigated using a combination of quantum mechanics and molecular mechanics (QM/MM) simulations, which is a hybrid method that treats the reactive part of the system with high-accuracy quantum mechanics and the rest with classical molecular mechanics. mdpi.comresearchgate.net These studies reveal the detailed atomic-level steps of the hydrolysis reaction, including the role of specific amino acid residues in the enzyme's active site. mdpi.com

For this compound, MD simulations could be employed to:

Investigate Sorption on Soil Minerals: Simulate the interaction of this compound with common soil components like clay minerals (e.g., montmorillonite) and silica. This would help in understanding the strength and nature of binding, the orientation of the molecule on the surface, and the role of water molecules in mediating these interactions.

Model Behavior at the Air-Water Interface: Determine the partitioning and orientation of this compound at the air-water interface, which is relevant for understanding its volatilization from water bodies and its potential for atmospheric transport.

Elucidate Degradation Mechanisms: In conjunction with QM/MM methods, simulate the initial steps of abiotic and biotic degradation pathways, such as hydrolysis or oxidation, at environmental interfaces. This can help in identifying key reactive sites on the molecule and the energy barriers for these reactions.

The insights gained from MD simulations can be used to parameterize and validate larger-scale predictive models of environmental fate and transport.

Table 2: Potential Applications of Molecular Dynamics Simulations in this compound Research

Environmental Interface/ProcessInformation Gained from MD SimulationsSignificance for Environmental Fate
Soil Mineral-Water InterfaceBinding affinity, orientation, role of hydrogen bonding and van der Waals forces.Understanding of sorption/desorption behavior and mobility in soil.
Air-Water InterfacePartitioning coefficient, surface orientation, free energy of solvation.Prediction of volatilization and atmospheric deposition potential.
Biotic/Abiotic DegradationReaction pathways, transition states, activation energies (with QM/MM).Elucidation of degradation mechanisms and prediction of degradation rates.

Predictive Modeling of this compound Environmental Distribution and Persistence

Predictive environmental models are used to estimate the concentration and movement of pesticides in various environmental compartments, such as soil, water, and air. epa.govca.gov These models integrate information on the pesticide's properties, application practices, and environmental conditions to simulate its fate and transport over time. epa.gov For regulatory purposes, models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), often used together in a tiered approach, are employed to estimate environmental concentrations. regulations.govca.gov More recently, the Pesticide in Water Calculator (PWC) has been developed, which incorporates updated versions of PRZM and the Variable Volume Water Model (VVWM). epa.govregulations.gov

Detailed Research Findings:

These models have been used in the risk assessment of methomyl and its transformation products. epa.govregulations.gov The models require a range of input parameters, including:

Pesticide Properties: Water solubility, vapor pressure, octanol-water partition coefficient (Kow), soil sorption coefficient (Koc), and degradation half-lives in soil and water. epa.gov

Application Scenarios: Crop type, application rate, number of applications, and method of application. regulations.gov

Environmental Scenarios: Soil type, weather data (precipitation, temperature), and characteristics of the receiving water body. regulations.gov

Regulatory agencies use the outputs of these models, known as Estimated Environmental Concentrations (EECs), to assess the potential risks to non-target organisms. epa.gov For methomyl, Tier 2 PRZM/EXAMS screening models have estimated peak concentrations ranging from 30 µg/L for use on lettuce to 99 µg/L for use on peaches. regulations.gov These modeled concentrations have been found to be generally comparable in magnitude to those observed in some environmental monitoring studies. regulations.gov

Since this compound is a potential degradation product of methomyl, its formation and subsequent fate would be considered in higher-tier environmental risk assessments. frontiersin.org Models like MACRO and RZWQM have the capability to simulate the fate of transformation products. frontiersin.org The formation fraction of the metabolite from the parent compound and the metabolite's own degradation and sorption characteristics are key input parameters. frontiersin.org While specific input parameters for this compound in these models are not always publicly detailed, they would be derived from experimental studies or estimated using QSPR models.

The persistence of this compound in the environment would be predicted based on its degradation rates under different conditions. The half-life of methomyl in soil can range from a few days to over a month, and its degradation is influenced by factors like soil type, temperature, and microbial activity. nih.govmdpi.com The sulfone derivative would have its own distinct persistence characteristics that would be factored into these models.

Table 3: Key Input Parameters for Predictive Environmental Fate Models (e.g., PWC, PRZM/EXAMS)

Parameter CategorySpecific Input Parameters for Methomyl/Methomyl-sulfoneSource of Data
Physicochemical PropertiesWater Solubility, Vapor Pressure, Koc, Hydrolysis Rate, Photolysis RateLaboratory studies, QSPR models
Degradation RatesAerobic and anaerobic soil metabolism half-life, Aquatic metabolism half-lifeLaboratory and field dissipation studies
Application InformationCrop, Application Rate, Number and timing of applications, Application methodPesticide labels, Agricultural use surveys epa.govregulations.gov
Environmental ScenarioSoil properties (organic carbon, texture), Weather data, Water body characteristicsStandardized scenarios representing different agricultural regions

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics combines computer and information science to address problems in chemistry. frontiersin.org Data mining involves extracting patterns and knowledge from large datasets. d-nb.info In the context of this compound research, these approaches are used to analyze existing chemical and environmental data to predict properties, identify potential hazards, and understand the behavior of related compounds. frontiersin.orgd-nb.info

Detailed Research Findings:

Predicting Degradation Pathways: One application of cheminformatics is the prediction of metabolic and environmental degradation pathways. frontiersin.orgd-nb.info Knowledge-based systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and its associated Pathway Prediction System (PPS), use rules derived from known biochemical reactions to predict the likely transformation products of a given chemical. d-nb.info These systems can identify functional groups in a molecule like this compound and suggest plausible degradation steps, such as further oxidation, hydrolysis of the carbamate group, or cleavage of other bonds. mdpi.com

Data Mining of Environmental Databases: Large databases of pesticide properties and environmental monitoring data, such as the Pesticide Properties Database (PPDB) and those maintained by regulatory agencies like the U.S. EPA, are valuable resources for data mining. epa.govherts.ac.uk By mining these databases, it is possible to identify trends in the environmental behavior of compounds structurally related to this compound. For example, one could analyze the soil persistence or leaching potential of other carbamate pesticides or compounds containing a sulfone group to infer the likely behavior of this compound.

Virtual Screening and Property Prediction: Cheminformatics tools can be used to build large virtual libraries of compounds and predict their properties using QSAR and machine learning models. frontiersin.org This can be useful for comparing the predicted environmental properties of this compound with its parent compound, methomyl, and other potential transformation products. This comparative analysis helps in prioritizing which compounds may pose a greater environmental risk.

Identifying Structural Alerts: Data mining techniques can be used to identify "structural alerts," which are specific molecular substructures associated with a particular type of toxicity or environmental hazard. d-nb.info By analyzing databases of toxicological and ecotoxicological data, it is possible to determine if the substructures present in this compound are associated with any known hazards.

These computational approaches are integral to modern chemical risk assessment, providing a means to efficiently screen compounds, prioritize testing needs, and gain a deeper understanding of their environmental behavior. frontiersin.org

Table 4: Cheminformatics and Data Mining Applications for this compound Research

ApplicationMethodologyExpected Output for this compound
Degradation Pathway PredictionKnowledge-based systems (e.g., UM-BBD/PPS), Machine learning modelsA map of potential biotic and abiotic degradation products. mdpi.comd-nb.info
Property PredictionQSAR/QSPR models, Machine learningEstimated values for Koc, water solubility, half-life, etc.
Database MiningStatistical analysis of large chemical and environmental databases (e.g., PPDB)Comparison of this compound's properties with structurally similar compounds.
Structural Alert AnalysisIdentifying toxicophores or fragments linked to adverse environmental effectsIdentification of potential hazards based on molecular substructures.

Emerging Research Topics and Future Directions for Methomyl Sulfone Studies

Novel Methodologies for Tracing Methomyl-sulfone Transformation Products

The investigation of this compound's environmental fate necessitates advanced analytical techniques to trace its transformation. While research has predominantly focused on the parent compound, methomyl (B1676398), the methodologies employed can be adapted and refined for its sulfone metabolite.

Future research could involve the use of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) , a technique that has been effective in identifying intermediate products of methomyl degradation. rsc.orgnih.gov For instance, in the photocatalytic degradation of methomyl, HPLC-MS has been used to propose degradation pathways by identifying key intermediates. rsc.orgnih.gov This approach could be instrumental in elucidating the transformation products of this compound in various environmental matrices.

Compound-Specific Isotope Analysis (CSIA) is another powerful tool that holds promise for tracing the environmental pathways of this compound. nih.gov By analyzing the isotopic ratios of elements like carbon and nitrogen, CSIA can provide insights into the origin and degradation processes of contaminants. nih.gov While this has been applied to methomyl for source tracking in poisoning cases, its application to this compound could help differentiate between various transformation pathways in the environment. nih.gov

The development of these analytical frameworks will be essential for building a more complete picture of how this compound behaves and transforms in the environment.

Integration of Omics Technologies in Biodegradation Studies (e.g., Metagenomics, Proteomics)

Omics technologies offer a system-wide view of microbial processes and are increasingly being applied to understand the biodegradation of pesticides. mdpi.com For this compound, these technologies represent a significant future research avenue to uncover the microbial communities and enzymatic pathways involved in its breakdown.

Metagenomics can be employed to analyze the genetic material from microbial communities in contaminated environments. This can help in identifying novel genes and enzymes that are responsible for the degradation of methomyl and its metabolites, including this compound. For the parent compound methomyl, research has identified several bacterial strains capable of its degradation, such as Aminobacter, Pseudomonas, and Bacillus species. nih.gov Future metagenomic studies could focus on identifying the specific microbial consortia that are active in environments where this compound is present.

Proteomics , the large-scale study of proteins, can provide insights into the functional responses of microorganisms to the presence of this compound. By identifying the proteins that are expressed during the degradation process, researchers can pinpoint the specific enzymes involved. For example, a carbamate (B1207046) C-N hydrolase, AmeH, has been identified as a key enzyme in the detoxification of methomyl in Aminobacter aminovorans MDW-2. nih.gov Future proteomic studies could investigate similar enzymatic activities in the context of this compound degradation.

The integration of these omics technologies will be crucial for a deeper understanding of the bioremediation potential for this compound.

Development of Advanced Remediation Strategies for this compound Contaminated Environments

Effective remediation of environments contaminated with methomyl and its transformation products is a key area of research. While many studies focus on methomyl, the strategies being developed are relevant for the treatment of this compound.

Advanced Oxidation Processes (AOPs) are promising for the degradation of persistent organic pollutants. nih.govmdpi.com Techniques such as the Photo-Fenton process, UV/TiO2, and ozonation have been shown to be effective in degrading methomyl in aqueous solutions. rsc.orgnih.govresearchgate.net These processes generate highly reactive hydroxyl radicals that can break down the chemical structure of pesticides. nih.gov Future research should focus on optimizing these AOPs for the specific degradation of this compound and assessing the toxicity of any resulting byproducts.

Bioremediation offers a more environmentally friendly and cost-effective approach. nih.govresearchgate.net Research has demonstrated that certain microbial strains can utilize methomyl as a source of carbon and nitrogen. researchgate.netnih.gov The development of bioremediation strategies for this compound would involve isolating and characterizing microbial consortia that can effectively degrade this compound. This could include bioaugmentation, where specific microbes are introduced to a contaminated site to enhance degradation.

A combination of AOPs and bioremediation could also be explored as an integrated approach for the complete mineralization of this compound.

Interdisciplinary Research on this compound in Coupled Natural-Human Systems

Understanding the environmental cycles and presence of this compound requires an interdisciplinary approach that considers its movement through soil, water, and air. The high water solubility of the parent compound, methomyl, suggests that its metabolites may also be mobile in the environment. nih.govresearchgate.net

Research on the environmental fate of methomyl indicates that it has a relatively short half-life in soil and water, with degradation being influenced by factors such as pH and microbial activity. nih.govepa.gov However, the persistence and mobility of this compound are less understood. Future studies should investigate the sorption, transport, and degradation kinetics of this compound in different soil types and aquatic systems. This will be crucial for assessing its potential to contaminate groundwater and surface water. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Environmental Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in environmental science for predicting the fate and effects of chemical compounds. For this compound, these computational approaches can help to bridge existing data gaps and guide future research.

Predictive Modeling of degradation pathways is a key application of AI and ML. By analyzing the chemical structure of this compound and data from related compounds, machine learning algorithms could predict its likely transformation products and degradation rates under various environmental conditions. This can help in prioritizing research efforts and designing effective remediation strategies.

Environmental Risk Assessment can also be enhanced through the use of AI. Machine learning models can be trained to predict the potential for a compound to leach into groundwater or persist in the environment based on its physicochemical properties and environmental parameters. For this compound, such models could provide valuable insights into its environmental risk profile, even in the absence of extensive experimental data.

The application of these computational tools represents a frontier in the environmental research of pesticide metabolites like this compound, offering the potential for more efficient and targeted investigations.

Table of Research Methodologies for this compound Studies

Research Area Methodology Potential Application for this compound
Tracing Transformation Products High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Identification of degradation intermediates and elucidation of transformation pathways.
Compound-Specific Isotope Analysis (CSIA) Tracing sources and differentiating degradation mechanisms in the environment.
Biodegradation Studies Metagenomics Identification of microbial communities and genes involved in the breakdown of this compound.
Proteomics Characterization of key enzymes and metabolic pathways responsible for degradation.
Remediation Strategies Advanced Oxidation Processes (AOPs) Chemical degradation of this compound in contaminated water and soil.
Bioremediation Use of microorganisms to mineralize this compound in a cost-effective and eco-friendly manner.
Environmental Cycles Environmental Fate Modeling Predicting the persistence, mobility, and distribution of this compound in soil and water systems.
AI and Machine Learning Predictive Degradation Models Forecasting the transformation products and degradation kinetics of this compound.

Table of Mentioned Compounds

Compound Name
Acetonitrile (B52724)
Aldicarb (B1662136)
Carbaryl (B1668338)
Carbofuran
Carbon dioxide
Formic acid
Isoprocarb
Methomyl
Methomyl methylol
Methomyl oxime
Methomyl S,S-dioxide
This compound
Methyl carbamic acid
Methylamine

Q & A

Q. How should conflicting evidence about this compound’s genotoxicity be critically evaluated?

  • Methodological Answer : Conduct systematic reviews (PRISMA framework) with inclusion criteria:
  • Study types : Only OECD-compliant Ames tests and micronucleus assays.
  • Risk of bias : Use SYRCLE’s RoB tool for in vivo studies.
  • Evidence synthesis : Grade findings via GRADE criteria, highlighting study heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methomyl-sulfone
Reactant of Route 2
Reactant of Route 2
Methomyl-sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.